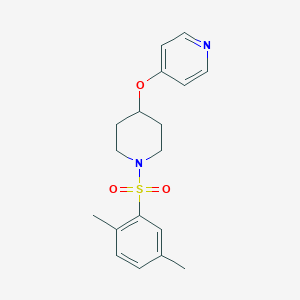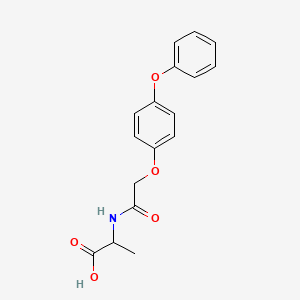![molecular formula C21H18ClN3O B3005388 2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941923-99-5](/img/structure/B3005388.png)
2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a pyrazolo[1,5-a]pyrazine derivative, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various related compounds with similar structural motifs, such as chlorophenyl groups, pyrazole rings, and pyrazinone structures. These compounds are of interest due to their potential applications in medicinal chemistry and material sciences.
Synthesis Analysis
The synthesis of related compounds often involves condensation or cyclization reactions. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through a condensation/cyclization reaction of appropriate precursors in the presence of hydrochloric acid under reflux conditions . Similarly, the synthesis of pyrazole derivatives from 1,3-diphenyl-2-pyrazolin-5-one involved the conversion to an azido formylpyrazolone, which served as a key starting compound for further reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the crystal structure of a compound with a 4-chlorophenyl group was determined to crystallize in the monoclinic system with specific unit cell parameters . DFT calculations have been used to examine the molecular geometry and vibrational frequencies, showing good agreement with experimental data . These techniques could be applied to determine the molecular structure of "2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one".
Chemical Reactions Analysis
The chemical reactivity of pyrazole and pyrazinone derivatives includes the formation of hydrogen-bonded dimers and π-stacked chains or sheets, as observed in various crystal structures . The presence of chlorophenyl groups can influence the type of intermolecular interactions, such as C-H...π(arene) hydrogen bonds and π-π stacking interactions . These interactions are crucial for understanding the solid-state properties and reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their crystalline nature, space group, and unit cell parameters, as determined by X-ray crystallography . Theoretical studies, such as HOMO-LUMO gap calculations and molecular electrostatic potential maps, provide insights into the electronic properties and reactivity of these compounds . Thermodynamic properties have also been calculated, which are important for understanding the stability and potential applications of the compound .
Aplicaciones Científicas De Investigación
Anticancer Potential
A significant area of research involving 2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives focuses on their potential anticancer properties. For instance, Zhang et al. (2008) synthesized a series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, demonstrating that compounds with a 4-chlorophenyl group exhibited strong inhibitory effects on A549 lung cancer cells. This indicates a possible application in lung cancer treatment or research (Zhang et al., 2008). Similarly, Hafez et al. (2016) reported that certain novel pyrazole derivatives, including those with 4-chlorophenyl groups, showed higher anticancer activity than doxorubicin, a standard reference drug, suggesting their potential as anticancer agents (Hafez et al., 2016).
Structural and Chemical Analysis
Research also extends to the structural and chemical analysis of these compounds. Quiroga et al. (1999) conducted a study on the chemistry of certain pyrazolo[3,4-b]pyridines, which are structurally related to 2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, providing insights into their molecular structure and potential reactivity (Quiroga et al., 1999). In a similar vein, Zheng et al. (2011) synthesized a series of compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety and investigated their optical properties, further contributing to our understanding of the compound's characteristics (Zheng et al., 2011).
Potential in Antitumor Activities
There's also research indicating the compound's potential in antitumor activities. Xin (2012) synthesized a derivative of pyrazolo pyrimidine, including the 4-chlorophenyl group, and assessed its antitumor activities, revealing promising results (Xin, 2012).
Molecular Docking and Computational Studies
Studies such as those by Jayasudha et al. (2020) also involve molecular docking and computational analyses to explore the interactions and potential applications of these compounds at a molecular level (Jayasudha et al., 2020).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-[(2,4-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-14-3-4-17(15(2)11-14)13-24-9-10-25-20(21(24)26)12-19(23-25)16-5-7-18(22)8-6-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYBNPXEXHKNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3005306.png)


![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005311.png)


![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3005316.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3005318.png)

![Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3005322.png)
![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B3005323.png)

![N-[[4-[(2-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B3005325.png)
